Iso-Fludelone, also known as KOS-1724 or KOS-1803, is a synthetic third-generation epothilone compound developed for its potential as an anticancer agent. It belongs to a class of small molecule drugs that target tubulin, promoting microtubule polymerization and stabilizing microtubules against depolymerization. This mechanism leads to the inhibition of cell division and induction of apoptosis, making Iso-Fludelone a candidate for treating advanced malignant solid neoplasms. The compound is currently in Phase I clinical trials and was originally discovered at the Memorial Sloan Kettering Cancer Center .
Iso-Fludelone is classified as a tubulin inhibitor and mitosis inhibitor, specifically targeting the microtubule dynamics essential for cell division. Its molecular formula is , with a molecular weight of approximately 527.57 g/mol. The compound's CAS Registry Number is 691868-19-6, and it has been associated with various synonyms such as KOS-1724 and KOS-1803 .
The synthesis of Iso-Fludelone involves multiple steps starting from basic organic chemistry building blocks. The process typically includes:
The synthesis pathway includes oxidation, reduction, and substitution reactions, utilizing common reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Iso-Fludelone has a complex molecular structure characterized by its unique arrangement of atoms which contributes to its biological activity. The structural data includes:
Iso-Fludelone undergoes various chemical reactions that are pivotal in its synthesis and application:
These reactions are carefully controlled under specific temperatures and solvents to achieve desired outcomes .
Iso-Fludelone exerts its anticancer effects primarily through its interaction with tubulin. The mechanism involves:
This mechanism is similar to that of Taxol but offers advantages in efficacy against multidrug-resistant cancer cell lines .
Iso-Fludelone exhibits several key physical and chemical properties:
These properties contribute to its potential effectiveness as an anticancer therapeutic agent .
Iso-Fludelone is primarily investigated for its applications in oncology:
The ongoing research aims to further elucidate its efficacy and safety profile in clinical settings .
CAS No.: 89139-42-4
CAS No.: 92292-84-7
CAS No.: 5755-27-1
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2